molecular formula C13H28N2O B14425142 N-[2-(Dibutylamino)ethyl]propanamide CAS No. 82154-67-4

N-[2-(Dibutylamino)ethyl]propanamide

Cat. No.: B14425142
CAS No.: 82154-67-4
M. Wt: 228.37 g/mol
InChI Key: BNGCJAQWJLUGNP-UHFFFAOYSA-N
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Description

N-[2-(Dibutylamino)ethyl]propanamide is a tertiary amine-containing propanamide derivative characterized by a dibutylaminoethyl group attached to the propanamide backbone. The dibutylamino group imparts significant lipophilicity, which may influence its solubility, bioavailability, and tissue penetration compared to shorter-chain or aromatic-substituted analogs.

Properties

CAS No.

82154-67-4

Molecular Formula

C13H28N2O

Molecular Weight

228.37 g/mol

IUPAC Name

N-[2-(dibutylamino)ethyl]propanamide

InChI

InChI=1S/C13H28N2O/c1-4-7-10-15(11-8-5-2)12-9-14-13(16)6-3/h4-12H2,1-3H3,(H,14,16)

InChI Key

BNGCJAQWJLUGNP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCNC(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-(Dibutylamino)ethyl]propanamide can be synthesized through a condensation reaction between propanoic acid and a dibutylaminoethylamine derivative. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions often include elevated temperatures and the presence of a catalyst to increase the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and stringent control of reaction parameters are crucial to obtaining a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dibutylamino)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[2-(Dibutylamino)ethyl]propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which N-[2-(Dibutylamino)ethyl]propanamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Tasimelteon (Hetlioz®)

  • Structure : (1R-trans)-N-[[2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]methyl]propanamide .
  • Key Differences: Replaces the dibutylaminoethyl group with a benzofuran-cyclopropylmethyl moiety. Pharmacological Role: Melatonin receptor agonist approved for non-24-hour sleep-wake disorder. Impact of Substituents: The aromatic benzofuran enhances receptor binding specificity, whereas the cyclopropane ring introduces rigidity, contrasting with the flexible dibutylaminoethyl chain in the target compound.

2-Amino-N-[2-(Dimethylamino)ethyl]-2-methylpropanamide Dihydrochloride

  • Structure: Tertiary amine with dimethylaminoethyl and methyl groups on the propanamide backbone .
  • Key Differences :
    • Shorter alkyl chains (dimethyl vs. dibutyl) reduce lipophilicity (MW = 246.18 vs. ~300–350 estimated for the target compound).
    • Physicochemical Impact : Lower molecular weight and increased polarity may enhance aqueous solubility but reduce membrane permeability compared to the dibutyl analog.

N-[2-(Diethylamino)ethyl]-N-(2-hydroxyethyl)-3-(2-phenylethoxy)propanamide

  • Structure: Diethylaminoethyl group with a hydroxyethyl and phenylethoxy substituent .
  • Key Differences: Hydroxyethyl group introduces hydrogen-bonding capacity, improving solubility. Functional Implications: The combination of polar and nonpolar groups creates a balanced amphiphilic profile, unlike the predominantly lipophilic dibutylaminoethyl group.

N-[2-(Boc-amino)ethyl]-3-(5-methoxy-1H-benzimidazole-2-yl)propanamide

  • Structure: Benzimidazole-substituted propanamide with a Boc-protected aminoethyl group .
  • Key Differences :
    • Aromatic benzimidazole ring enables interactions with nucleic acids or enzymes.
    • Boc protection alters reactivity and solubility during synthesis.
    • Synthetic Relevance : Highlights the use of coupling reagents (e.g., PyBOP) for amide bond formation, a method likely applicable to the target compound.

Structural and Functional Analysis Table

Compound Name Substituents Molecular Weight Key Properties Pharmacological Role
N-[2-(Dibutylamino)ethyl]propanamide Dibutylaminoethyl ~300–350 (est.) High lipophilicity, flexible chain Not specified (likely CNS/NSAID)
Tasimelteon Benzofuran-cyclopropylmethyl 245.32 Rigid aromatic, receptor-specific Melatonin agonist
2-Amino-N-[2-(dimethylamino)ethyl]-... Dimethylaminoethyl, methyl 246.18 Polar, moderate solubility Research chemical
N-[2-(Diethylamino)ethyl]-... Diethylaminoethyl, hydroxyethyl, phenoxy Not provided Amphiphilic, balanced solubility Not specified
N-[2-(Boc-amino)ethyl]-... Boc-aminoethyl, benzimidazole Not provided Aromatic, synthetic intermediate Research use

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